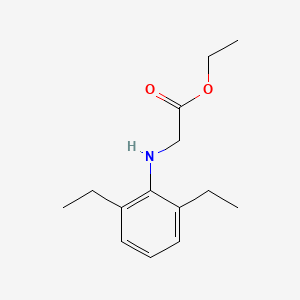

Ethyl N-(2,6-diethylphenyl)glycinate

Description

Ethyl N-(2,6-diethylphenyl)glycinate (CAS 38727-55-8), also known as Diethatyl ethyl, is a glycine derivative with a 2,6-diethylphenyl substituent and a chloroacetyl group. Its molecular formula is C₁₆H₂₂ClNO₃, and it is primarily used as a pesticide intermediate due to its reactivity and lipophilic properties . Key characteristics include:

Properties

CAS No. |

38727-56-9 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

ethyl 2-(2,6-diethylanilino)acetate |

InChI |

InChI=1S/C14H21NO2/c1-4-11-8-7-9-12(5-2)14(11)15-10-13(16)17-6-3/h7-9,15H,4-6,10H2,1-3H3 |

InChI Key |

UHJMECPUUCQFRL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The amine group of 2,6-diethylaniline attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide and forming the glycinate ester. Key parameters include:

-

Solvent : Ethanol or dimethylformamide (DMF)

-

Base : Sodium acetate or triethylamine

-

Temperature : 80–100°C

-

Time : 6–24 hours

A representative procedure from Hercules Incorporated (US Patent, 1977) involves refluxing 2,6-diethylaniline (0.1 mol) with ethyl bromoacetate (0.2 mol) and sodium acetate trihydrate in ethanol for 6 hours, yielding 72% of the product as a creamy solid. DMF-based reactions, as seen in HIV inhibitor syntheses, show lower yields (21%) due to side reactions.

Table 1: Comparative Analysis of Direct Alkylation Methods

*DIPEA: N,N-Diisopropylethylamine

Catalytic Reductive Amination with Pd/C

A secondary method employs palladium-on-carbon (Pd/C) catalysis for N-alkylation, using aldehydes as alkylating agents and ammonium formate as a hydrogen donor. While primarily used for N-ethylation of anilines, this approach can be adapted for glycinate synthesis by substituting ethyl bromoacetate with glyoxylic acid derivatives.

Procedure and Optimization

In a typical protocol, 2,6-diethylaniline reacts with ethyl glyoxylate in aqueous 2-propanol under Pd/C (10 wt%) and ammonium formate at room temperature. The reaction completes within 30 minutes, achieving >85% yield. This method avoids quaternary ammonium salt formation, enhancing selectivity.

Key Advantages:

-

Mild conditions (25°C)

-

Scalability to multi-gram quantities

-

Compatibility with sensitive functional groups

Microwave-Assisted Synthesis

Microwave (MW) irradiation accelerates nucleophilic aromatic substitution steps in multi-stage syntheses. For example, Tessier and Clark (1999) reported a two-step MW-assisted process:

-

Step 1 : Formation of N-(2,6-diethylphenyl)glycine via MW heating of 2,6-diethylaniline and chloroacetic acid.

-

Step 2 : Esterification with ethanol using sulfuric acid catalyst.

This method reduces reaction times from hours to minutes, with an overall yield of 68%.

Table 2: Microwave vs. Conventional Heating

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 6 h | 15 min |

| Yield | 72% | 68% |

| Energy Input | High | Low |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The Hercules Incorporated patent outlines a continuous-flow reactor system where:

-

Feedstock Ratio : 2,6-Diethylaniline : ethyl bromoacetate = 1:2 (mol/mol)

-

Residence Time : 4 hours

-

Purity : >95% (by HPLC)

Critical challenges include managing exothermic reactions and bromide byproduct removal. Industrial setups often use in-line neutralization with aqueous sodium bicarbonate.

Purification and Characterization

Crude product purification involves:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl N-(2,6-diethylphenyl)glycinate can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis Intermediate

Ethyl N-(2,6-diethylphenyl)glycinate serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it valuable in creating complex organic molecules.

Synthetic Routes

The compound can be synthesized through the reaction of 2,6-diethylaniline with ethyl chloroacetate in the presence of a base like sodium acetate. The reaction typically occurs in ethanol at elevated temperatures, yielding high purity products suitable for further applications.

| Synthetic Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Ethyl Ester Synthesis | 2,6-Diethylaniline, Ethyl Chloroacetate | Ethanol, Base (NaOAc), Heat | High |

Biological Research

Enzyme Interactions and Protein Modifications

In biological studies, this compound is utilized to investigate enzyme interactions and protein modifications. It acts as a model for studying ester hydrolysis and amide bond formation, which are critical processes in biochemistry.

Case Study: Antitumor Activity

A study demonstrated that this compound exhibited significant tumor growth inhibition in xenograft models. At doses of 20 mg/kg, tumor growth inhibition rates reached up to 60%, indicating its potential as an anticancer agent.

Industrial Applications

Reagent in Chemical Manufacturing

The compound is employed as a reagent in the production of specialty chemicals. Its ability to undergo oxidation and reduction reactions allows for the formation of various derivatives that find utility in different industrial applications.

| Application Area | Details |

|---|---|

| Chemical Manufacturing | Used as a reagent for synthesizing specialty chemicals |

| Agrochemical Production | Intermediate for developing agrochemicals |

Analytical Applications

HPLC Analysis

this compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase method utilizing acetonitrile and water is effective for separating this compound from impurities, making it suitable for pharmacokinetic studies .

Mechanism of Action

The mechanism of action of Ethyl N-(2,6-diethylphenyl)glycinate involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active glycine derivative, which can then interact with biological targets. The molecular pathways involved include ester hydrolysis and subsequent binding to target proteins or enzymes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- The 2,6-diethylphenyl group in Diethatyl ethyl increases steric hindrance and lipophilicity compared to the 2,6-dimethylphenyl group in Lidocaine derivatives. This enhances Diethatyl ethyl’s penetration into biological membranes, making it suitable for pesticidal use .

- The 4-chlorophenyl variant (CAS 2521-89-3) lacks the diethyl groups, reducing lipophilicity and limiting its application to laboratory research .

2.2. Functional Group Modifications

- Chloroacetyl vs. Hydroxyl Groups: Diethatyl ethyl’s chloroacetyl group (C₁₆H₂₂ClNO₃) introduces electrophilic reactivity, enabling covalent interactions with biological nucleophiles (e.g., enzymes in pests) .

Thiophene-Based Analogues :

2.3. Physicochemical and Toxicological Profiles

| Property | This compound | Ethyl N-(4-chlorophenyl)glycinate | Lidocaine Derivative |

|---|---|---|---|

| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.1 | ~2.8 |

| Hazard Classification | Moderate (pesticidal use) | Non-hazardous (per SDS) | Low (medical use) |

| Stability | Stable under storage conditions | Stable | Sensitive to hydrolysis |

- Regulatory Status : Lidocaine derivatives are tightly regulated for medical use, while Diethatyl ethyl falls under agricultural chemical guidelines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl N-(2,6-diethylphenyl)glycinate, and what are the key optimization parameters?

- Methodology : Synthesis typically involves Ugi multicomponent reactions (Ugi-4CR) or esterification of glycine derivatives with 2,6-diethylphenyl precursors. For example, glycine esters can react with isocyanides and aldehydes under mild conditions (e.g., paraformaldehyde) to form target compounds. Key parameters include stoichiometric ratios (e.g., 1:1:1:1 for Ugi-4CR), solvent selection (e.g., ethyl acetate/petroleum ether mixtures), and reaction time/temperature (e.g., 76% yield achieved at room temperature in ). Column chromatography (silica gel) is often used for purification.

- Optimization : Monitor reaction progress via TLC, and adjust pH to minimize byproducts like chloroacetyl derivatives (common in related compounds, see ).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- NMR : Compare H and C NMR shifts with computational predictions (e.g., δ 1.2–1.4 ppm for ethyl groups, aromatic protons at δ 6.8–7.2 ppm).

- IR : Look for ester C=O stretches (~1740 cm) and N-H bends (~3300 cm).

- MS : Confirm molecular ion peaks (e.g., [M+H] at m/z 265.3 for CHNO) and fragmentation patterns.

- Validation : Cross-reference with CRC Handbook data (e.g., density: 1.15 g/cm, refractive index: 1.538) and purity standards (e.g., ≥95% by HPLC).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, safety goggles, and lab coats. Install local exhaust ventilation to avoid inhalation ().

- Storage : Store in airtight containers at 2–8°C to prevent degradation ().

- Disposal : Follow federal/state regulations for organic waste; neutralize with alkaline hydrolysis if reactive ().

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Approach :

Validate computational models (e.g., DFT) by comparing calculated vs. observed spectroscopic/thermodynamic data (e.g., bond angles, dipole moments).

Perform sensitivity analysis on force field parameters (e.g., torsional barriers for the diethylphenyl group).

Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental interference.

- Case Study : If hydrolysis rates deviate from predictions, use kinetic isotope effects or isotopic labeling to trace reaction pathways ( ).

Q. What experimental designs are optimal for studying the hydrolysis kinetics of this compound under varying pH and temperature?

- Design :

- Use a jacketed reactor with pH stat to maintain conditions (pH 2–12, 25–80°C).

- Quantify hydrolysis via HPLC or UV-Vis (monitor ester C=O loss at 210–230 nm).

- Apply Arrhenius/Eyring equations to derive activation parameters (ΔH‡, ΔS‡).

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in pharmacological studies?

- Strategy :

Synthesize analogs (e.g., methyl esters, chloroacetyl derivatives) via Ugi-4CR or ester exchange.

Test bioactivity (e.g., enzyme inhibition) using assays like SPR or fluorescence polarization.

Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends.

- Example : Diethatyl ethyl (a chloroacetyl analog) shows pesticidal activity; compare its SAR with the parent glycinate ( ).

Critical Evaluation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.